1-Amino-4,4-difluorocyclohexane-1-carboxylic acid
描述
属性
IUPAC Name |
1-amino-4,4-difluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)3-1-6(10,2-4-7)5(11)12/h1-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHFDEBCLOAUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C(=O)O)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-10-5 | |
| Record name | 1-amino-4,4-difluorocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Fluorination Step
Starting Compound: Ethyl 4-oxocyclohexanoate or similar oxocyclohexanoic acid esters are commonly used as substrates.
Fluorinating Agents: Hydrogen fluoride (HF) in combination with trifluoroacetic acid or fluorocarboxylic acid derivatives (e.g., trifluoroacetic anhydride) serve as fluorinating reagents.
Reaction Conditions: The fluorination is conducted in specialized reactors (e.g., Hastelloy C276 reactors) equipped with stirring, pressure sensors, and temperature probes. Temperatures are often maintained near ambient or slightly below (sometimes cooled with dry ice) to control reaction rates and selectivity.
Reaction Time and Yield: Fluorination reactions may last from 18 to 88 hours, achieving conversions of 50% to 86% and selectivity up to 90% for ethyl 4,4-difluorocyclohexanoate.
Purification: Post-reaction, the organic phase is washed with water and sodium bicarbonate solution, followed by distillation to isolate the fluorinated ester with high purity (~98.7%).
Amination Step
Introduction of Amino Group: Amination is typically performed by reacting the fluorinated intermediate with an amine source, such as ammonia or primary amines, under conditions that favor substitution at the 1-position.
Control Factors: pH, temperature, and solvent choice are critical to ensure selective amination without side reactions.
Analytical Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the successful introduction of the amino group and overall structure.
Carboxylation Step
Retention or Introduction of Carboxylic Acid: The carboxyl group is either retained from the starting ester (followed by hydrolysis) or introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Hydrolysis: Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Purification: Crystallization or chromatographic techniques are employed to purify the final amino acid product.
Summary Table of Preparation Parameters
| Step | Starting Material | Reagents/Conditions | Reaction Time | Yield/Selectivity | Notes |
|---|---|---|---|---|---|
| Fluorination | Ethyl 4-oxocyclohexanoate | HF, TFAH or fluorocarboxylic acid derivatives; ambient to low temperature; pressure control | 18–88 hours | Conversion 50–86%, Selectivity ~90% | Requires specialized reactor and safety measures |
| Amination | 4,4-Difluorocyclohexanoate ester | Ammonia or primary amines; controlled pH and temperature | Variable | High (dependent on conditions) | Confirmed by NMR and MS |
| Carboxylation | Fluorinated intermediate | Hydrolysis or CO₂ carboxylation | Hours to days | High (dependent on method) | Final purification critical |
Research Findings and Analytical Techniques
Spectroscopic Analysis: NMR and MS are standard for verifying the chemical structure and purity at each stage.
Reaction Optimization: Studies emphasize the importance of controlling temperature and pressure to prevent side reactions and degradation, especially during fluorination.
Catalytic Enhancements: Some methods explore catalytic fluorination to improve efficiency and selectivity.
Safety Considerations: Handling HF and fluorinated reagents requires strict safety protocols due to toxicity and corrosiveness.
化学反应分析
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include halides and sulfonates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products, depending on the reaction environment.
Major products formed from these reactions include various fluorinated derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
Building Block in Organic Synthesis
DFCA serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated structure is particularly useful in developing fluorinated pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates, making DFCA a key intermediate in pharmaceutical development.
Agrochemical Development
In the agricultural sector, DFCA is utilized in the formulation of insecticides and herbicides. Its stability and effectiveness as a pesticide ingredient allow for the development of more efficient agrochemicals that can target pests while minimizing environmental impact .
Enzyme Inhibition
Research indicates that DFCA can act as an enzyme inhibitor. Its interaction with specific enzymes can prevent substrate access or alter enzyme conformation, leading to potential therapeutic applications in treating diseases where enzyme modulation is beneficial .
Receptor Modulation
DFCA has been studied for its ability to modulate receptor activity. This property is particularly relevant in neuropharmacology, where DFCA may influence neurotransmitter receptors or signaling pathways, potentially leading to new treatments for neurological disorders .
Case Study 1: P-Glycoprotein Inhibition
A study demonstrated that DFCA derivatives could inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer cells. The findings suggested that these compounds might be developed into therapeutic agents to overcome multidrug resistance, enhancing the efficacy of existing cancer treatments .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that DFCA exhibits significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potential use as an antimicrobial agent in clinical settings .
作用机制
The mechanism of action of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in various physiological responses .
相似化合物的比较
Chemical Identity :
Physicochemical Properties :
- Solubility: Requires solvent optimization (e.g., DMSO, ethanol) for stock solutions; heating (37°C) and sonication improve dissolution .
- Storage : Stable at -80°C for ≤6 months or -20°C for ≤1 month .
- Purity : >98% (GLPBIO) vs. 95% (CymitQuimica) , indicating supplier-dependent variability.
Comparison with Structurally Similar Compounds
1-Aminocyclobutane[11C]carboxylic Acid (ACBC)
- CAS No.: Not specified; incorporates carbon-11 isotope.
- Molecular Formula: C₅H₉NO₂ (non-isotopic form).
- Key Features :
- Applications: Tumor-seeking agent with rapid clearance from blood (max tissue concentration in 30 min post-injection) . Non-toxic in animal models, minimal radiation exposure .
- Contrast :
- Smaller ring size (cyclobutane vs. cyclohexane) reduces steric hindrance but limits metabolic stability compared to fluorinated analogs.
1-Ethyl-4,4-difluorocyclohexane-1-carboxylic Acid
- CAS No.: 53445120 (PubChem CID).
- Molecular Formula : C₉H₁₄F₂O₂.
- Key Features: Ethyl substitution replaces the amino group. Increased hydrophobicity (logP ~2.5 estimated) due to alkyl chain.
- Applications :
- Contrast: Lacks the amino group, limiting utility in peptide synthesis or chiral drug intermediates.
4,4-Difluorocyclohexanecarboxylic Acid
Boc-Protected Derivatives
- Example: (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylic Acid .
- Molecular Weight : 279.29 g/mol .
- Key Features: Boc group protects the amino group during peptide synthesis.
- Applications :
- Contrast :
- Boc protection increases molecular weight and alters solubility compared to the parent compound.
1-Amino-1-cyclohexanecarboxylic Acid
- CAS No.: 2756-85-6 .
- Molecular Formula: C₇H₁₃NO₂.
- Key Features: No fluorine substituents; amino and carboxylic acid groups on cyclohexane.
- Applications: Model compound for studying cyclohexane-based amino acids .
- Contrast :
- Lack of fluorine reduces electronegativity and metabolic stability compared to the difluoro analog.
Comparative Data Table
Key Research Findings
Pharmaceutical Utility: The amino and difluoro groups in this compound enhance metabolic stability and stereochemical control, making it critical for maraviroc synthesis .
Isotopic Analogs: ACBC demonstrates the impact of structural simplification (cyclobutane) and isotopic labeling for diagnostic applications .
Fluorine Effects: Fluorination at 4,4-positions increases electronegativity and rigidity compared to non-fluorinated analogs, improving binding affinity in drug targets .
Supplier Variability : Discrepancies in purity (95–98%) highlight the need for quality verification in research applications .
生物活性
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (DFCA) is a fluorinated amino acid that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, featuring a cyclohexane ring with two fluorine atoms and an amino group. Its molecular formula is C₇H₁₂F₂N₁O₂, with a molecular weight of approximately 179.17 g/mol. The presence of fluorine enhances its lipophilicity and binding affinity to various biological targets, making it a valuable compound in drug design and development.
1. Enzyme Inhibition
DFCA has been studied for its role as an enzyme inhibitor . Preliminary research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme overactivity. For instance, studies have shown that DFCA analogs can inhibit P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer cells. The IC50 values for some DFCA derivatives against P-gp have been reported as low as 0.1 μM, indicating potent inhibitory effects .
2. Antimicrobial Properties
DFCA exhibits potential antimicrobial activity . Preliminary studies suggest that it may possess antibacterial properties against various pathogens. The structural features of DFCA contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic functions .
3. Modulation of Receptor Activity
Research indicates that DFCA may act as a receptor modulator , influencing the activity of neurotransmitter receptors or other signaling pathways. This modulation can lead to various physiological responses, making DFCA a candidate for further investigation in neuropharmacology .
The mechanism by which DFCA exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity due to increased electronegativity and polarity, allowing for stronger interactions with target sites . These interactions can lead to:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, DFCA can prevent substrate access or alter enzyme conformation.
- Receptor Modulation : DFCA may stabilize certain receptor conformations, enhancing or inhibiting signal transduction pathways.
Case Study 1: P-Glycoprotein Inhibition
A study focused on the effects of DFCA derivatives on P-glycoprotein revealed that certain analogs not only inhibited ATPase activity but also reversed drug resistance in HEK293 cells overexpressing P-gp. The findings suggest that these compounds could be developed into therapeutic agents for overcoming multidrug resistance in cancer treatment .
Case Study 2: Antimicrobial Activity
In vitro studies have demonstrated that DFCA exhibits significant antimicrobial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range effective for clinical applications, indicating potential as an antimicrobial agent .
Comparative Analysis
To better understand the unique properties of DFCA compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Two fluorine atoms | Enhanced solubility and potential biological activity |
| 1-Amino-4-fluorocyclohexane-1-carboxylic acid | One fluorine atom | Different reactivity due to fewer fluorine substitutions |
| 1-Amino-4,4-dichlorocyclohexane-1-carboxylic acid | Chlorine atoms instead of fluorine | Altered reactivity and potential for different applications |
常见问题
Q. What are the primary synthetic strategies for 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid?
The synthesis involves fluorination of a cyclohexane precursor. A key route starts with 1-aminocyclohexane-1-carboxylic acid, where the C(4)-CH₂ group is replaced with CF₂ via fluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Protecting groups (e.g., Boc for the amine) are used to prevent side reactions. Post-fluorination, deprotection and purification via recrystallization or chromatography yield the final product .
Q. What characterization techniques confirm the structure and purity of this compound?
Critical methods include:
- NMR spectroscopy (¹⁹F NMR to confirm fluorination at C(4); ¹H/¹³C NMR for backbone structure).
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or HRMS).
- X-ray crystallography to resolve stereochemistry and confirm non-chirality due to the symmetric CF₂ group.
- HPLC (with UV/RI detection) to assess purity (>98% is typical for pharmaceutical intermediates) .
Q. Why are fluorine atoms introduced at the C(4) position?
The CF₂ substitution prevents enzymatic hydroxylation at C(4), a common metabolic degradation pathway for cyclohexane derivatives. The C-F bond’s strength (~485 kJ/mol vs. C-H’s ~414 kJ/mol) enhances metabolic stability, as seen in neuropeptide-2 antagonists and β-adrenergic blockers. This modification also fine-tunes log D (lipophilicity) and pKa, improving membrane permeability .
Advanced Research Questions
Q. How do the physicochemical properties of this compound compare to its non-fluorinated analog?
| Property | Fluorinated Analog | Non-Fluorinated Analog |
|---|---|---|
| log D (pH 7.4) | 1.2–1.5 (↑ lipophilicity) | 0.3–0.6 |
| pKa (COOH) | 2.8–3.1 (↓ acidity due to -I effect of F) | 3.5–3.8 |
| Metabolic Stability | Resistant to CYP450 oxidation | Susceptible to hydroxylation |
| Solubility (H₂O) | ~15 mg/mL | ~30 mg/mL |
The fluorinated version exhibits improved pharmacokinetic properties but reduced aqueous solubility, necessitating formulation optimization .
Q. How can researchers resolve contradictions in solubility data across studies?
Contradictions often arise from:
- pH variations : Solubility depends on ionization (COOH ↔ COO⁻). Standardize buffers (e.g., PBS pH 7.4).
- Temperature : Measure solubility at 25°C (room temp) vs. 37°C (physiological).
- Analytical methods : Compare HPLC (direct measurement) vs. turbidimetry (indirect). Validate via saturation shake-flask assays .
Q. What role does this compound play in drug design, as evidenced by case studies?
It serves as a rigid scaffold in:
Q. How is metabolic stability validated in preclinical studies?
- In vitro assays : Incubate with liver microsomes or hepatocytes; monitor parent compound depletion via LC-MS/MS.
- Isotope labeling : Use ¹⁸O or deuterium to track oxidative metabolites.
- CYP inhibition assays : Confirm resistance to CYP3A4/2D6, major drug-metabolizing enzymes .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points (e.g., >300°C vs. 103–107°C)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
